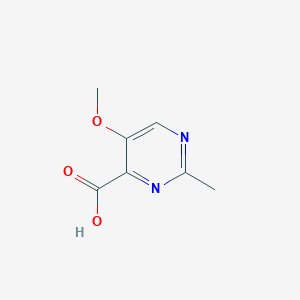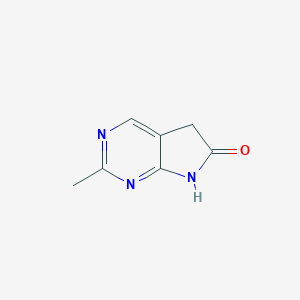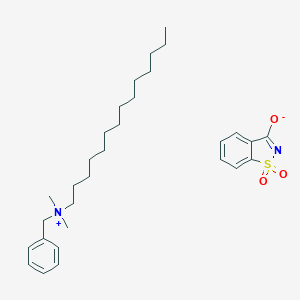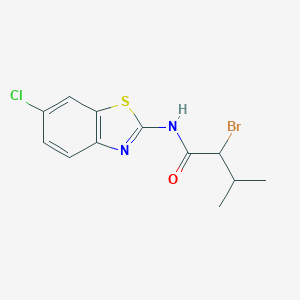
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride is a chemical compound that has been extensively studied in scientific research due to its potential applications in various fields. The synthesis method of this compound is complex, and its mechanism of action is not fully understood. However, recent studies have shed light on its biochemical and physiological effects, which make it a promising candidate for future research.
作用機序
The exact mechanism of action of 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride is not fully understood, but it is believed to interact with nucleic acids through intercalation, a process in which the compound inserts itself between the base pairs of DNA or RNA. This interaction leads to the compound's fluorescence and its potential use as a probe for nucleic acids.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential treatment for cancer. It has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which may contribute to its anti-cancer effects.
実験室実験の利点と制限
One advantage of using 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride in lab experiments is its high fluorescence intensity, which allows for easy visualization of nucleic acids. However, its potential toxicity and limited solubility in aqueous solutions can be limiting factors for its use in certain experiments.
将来の方向性
There are several potential future directions for research on 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride. One area of focus could be on improving its solubility in aqueous solutions, which would make it more versatile and easier to use in lab experiments. Another area of research could be on developing new applications for the compound, such as its use in targeted drug delivery or as a biosensor for detecting specific nucleic acid sequences. Additionally, further studies on its mechanism of action and potential side effects could provide valuable insights into its safety and efficacy for use in clinical settings.
合成法
The synthesis of 8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride involves several steps, including the condensation of 2-nitrobenzaldehyde with 2-aminoacetophenone, followed by the reduction of the resulting imine with sodium borohydride. The resulting amine is then reacted with 6-chloro-8-nitroquinoline to form the final product.
科学的研究の応用
8-Amino-5-methyl-3-nitro-6-phenylphenanthridinium chloride has been extensively studied for its potential applications in scientific research. One of its primary uses is as a fluorescent probe for nucleic acids, allowing researchers to visualize and study DNA and RNA in living cells. It has also been used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves using light to activate a photosensitizing agent that selectively destroys cancer cells.
特性
CAS番号 |
111415-81-7 |
|---|---|
分子式 |
C20H17ClN3O2- |
分子量 |
365.8 g/mol |
IUPAC名 |
5-methyl-3-nitro-6-phenylphenanthridin-5-ium-8-amine;chloride |
InChI |
InChI=1S/C20H16N3O2.ClH/c1-22-19-12-15(23(24)25)8-10-17(19)16-9-7-14(21)11-18(16)20(22)13-5-3-2-4-6-13;/h2-12H,21H2,1H3;1H/q+1;/p-1 |
InChIキー |
ASYGJGUYEADSAY-UHFFFAOYSA-M |
SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)[N+](=O)[O-].[Cl-] |
正規SMILES |
C[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N)[N+](=O)[O-].[Cl-] |
同義語 |
5-methyl-3-nitro-6-phenyl-phenanthridin-8-amine chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![3-{[(4-Bromophenyl)sulfonyl]amino}propanoic acid](/img/structure/B39879.png)
![(4R)-2-methyl-4-[(2R,3R,4R,5R)-3,4,5-trihydroxyoxolan-2-yl]-1,3-dioxolane-2-carboxylic acid](/img/structure/B39882.png)





